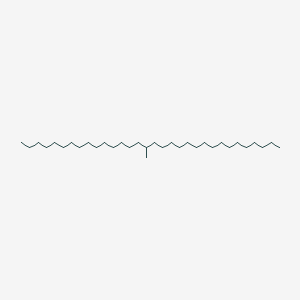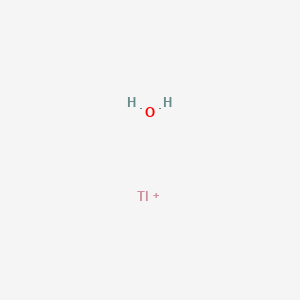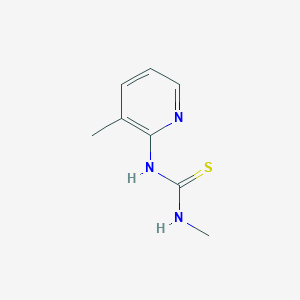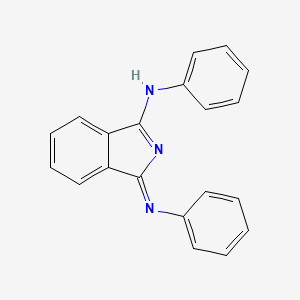
1,3-Bis(phenylimino)isoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(phenylimino)isoindoline is an organic compound characterized by an isoindoline core with two phenylimino groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylimino)isoindoline can be synthesized through the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This method involves the condensation of the aromatic primary amine with the anhydride, leading to the formation of the isoindoline scaffold. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Bis(phenylimino)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The phenylimino groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindoline derivatives.
科学的研究の応用
1,3-Bis(phenylimino)isoindoline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,3-Bis(phenylimino)isoindoline involves its interaction with molecular targets through its imine groups. These groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
類似化合物との比較
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline core but with carbonyl groups instead of imine groups.
Phthalimide: Contains a similar isoindoline structure but with imide functionality.
Uniqueness
1,3-Bis(phenylimino)isoindoline is unique due to its dual phenylimino groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and as a building block in organic synthesis.
特性
CAS番号 |
57500-24-0 |
|---|---|
分子式 |
C20H15N3 |
分子量 |
297.4 g/mol |
IUPAC名 |
N-phenyl-3-phenyliminoisoindol-1-amine |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
InChIキー |
QNNJXJQMWWOELA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



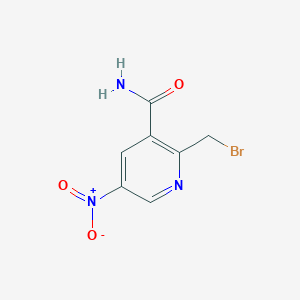
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)



![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)

![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)

